

3,6-Dichloro-4,5-diethylpyridazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloro-4,5-diethylpyridazine

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Technical Guide: 3,6-Dichloro-4,5-diethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of **3,6-Dichloro-4,5-diethylpyridazine**. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a broader context for its potential characteristics and reactivity. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Properties

3,6-Dichloro-4,5-diethylpyridazine is a substituted pyridazine with the molecular formula $C_8H_{10}Cl_2N_2$. The presence of the dichloropyridazine core suggests its utility as a chemical intermediate, particularly in the synthesis of more complex heterocyclic compounds.

Physicochemical Data

A summary of the available and estimated physicochemical data for **3,6-Dichloro-4,5-diethylpyridazine** and its close analogs is presented in Table 1. Direct experimental data for

the target compound is limited; therefore, some values are calculated or inferred from related structures.

Table 1: Physicochemical Properties of **3,6-Dichloro-4,5-diethylpyridazine** and Related Compounds

Property	3,6-Dichloro-4,5-diethylpyridazine	3,6-Dichloro-4,5-dimethylpyridazine	3,6-Dichloro-4-methylpyridazine[1]	3,6-Dichloro-4-isopropylpyridazine[2]
CAS Number	107228-53-5	34584-69-5	19064-64-3	107228-51-3
Molecular Formula	C ₈ H ₁₀ Cl ₂ N ₂	C ₆ H ₆ Cl ₂ N ₂	C ₅ H ₄ Cl ₂ N ₂	C ₇ H ₈ Cl ₂ N ₂
Molecular Weight	205.09 g/mol	177.03 g/mol	163.00 g/mol	191.05 g/mol
Physical Form	Solid	Not Available	Solid	Not Available
Melting Point	Not Available	Not Available	86-88 °C	Not Available
Boiling Point	303.2 °C at 760 mmHg (Calculated)	Not Available	149-151 °C / 21 mmHg	Not Available
Density	1.239 g/cm ³ (Calculated)	Not Available	Not Available	Not Available
Solubility	Not Available	Not Available	Not Available	Not Available

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR) for **3,6-Dichloro-4,5-diethylpyridazine** has been identified in the public domain.

Reactivity

The reactivity of the 3,6-dichloropyridazine scaffold is well-established. The two chlorine atoms are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups. The pyridazine ring itself can also undergo electrophilic substitution,

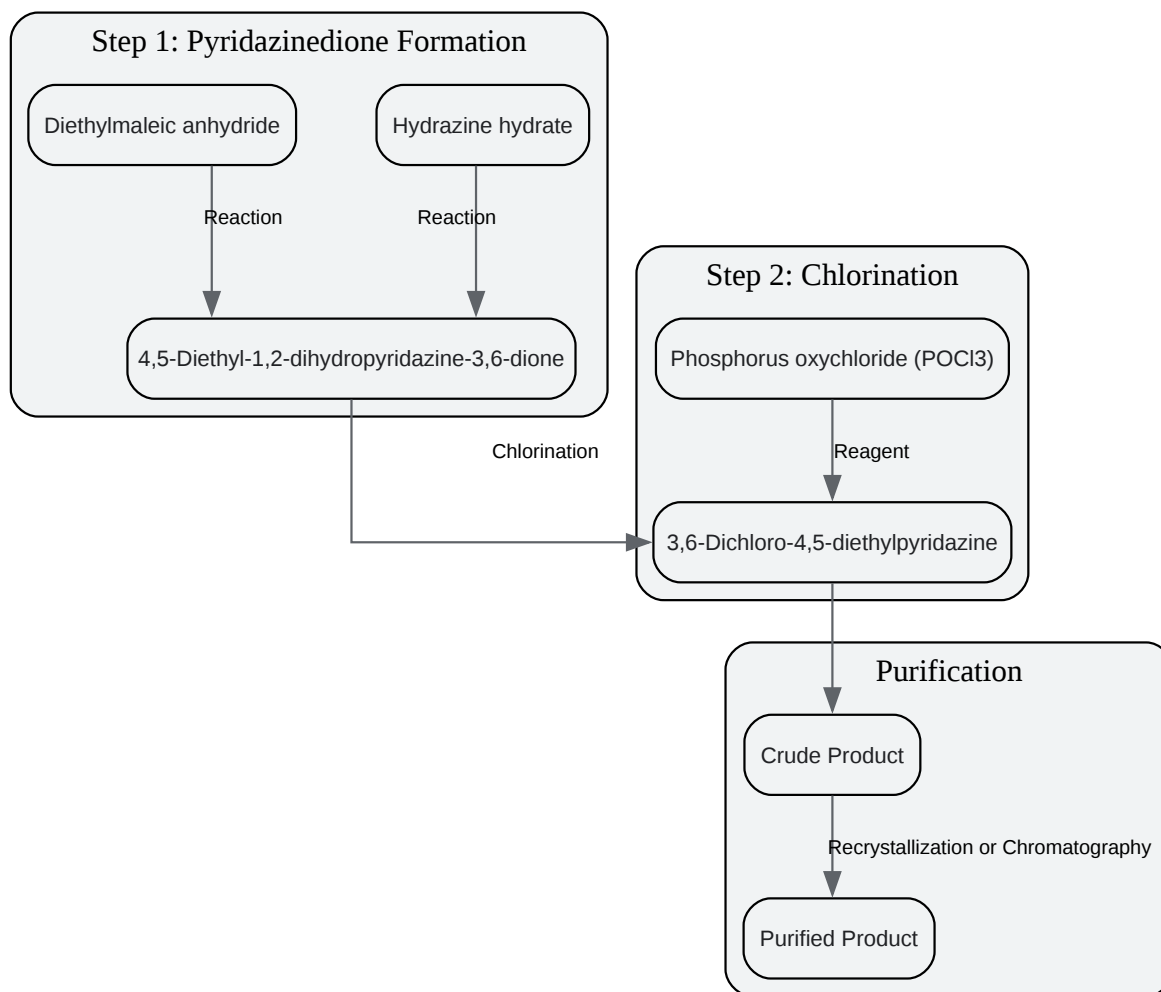
although the electron-withdrawing nature of the chlorine atoms can influence the regioselectivity of such reactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,6-Dichloro-4,5-diethylpyridazine** is not available in the cited literature, a general and robust two-step synthesis can be proposed based on the well-documented synthesis of its analogs, such as 3,6-dichloro-4-methylpyridazine and 3,6-dichloro-4-isopropylpyridazine.

Proposed Synthesis Workflow

The logical workflow for the synthesis of **3,6-Dichloro-4,5-diethylpyridazine** is outlined below.



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Proposed synthesis workflow for **3,6-Dichloro-4,5-diethylpyridazine**.

Step 1: Synthesis of 4,5-Diethyl-1,2-dihydropyridazine-3,6-dione (Hypothetical Protocol)

This protocol is adapted from the synthesis of related pyridazinediones.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic

acid.

- Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution. The reaction may be exothermic.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
- Purification: The crude 4,5-diethyl-1,2-dihydropyridazine-3,6-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3,6-Dichloro-4,5-diethylpyridazine (Hypothetical Protocol)

This protocol is based on the chlorination of similar pyridazinediones.^[3]

- Reaction Setup: In a fume hood, suspend 4,5-diethyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl_3 , 5-10 eq).
- Heating: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Removal of Excess Reagent: After the reaction is complete (monitored by TLC), carefully remove the excess POCl_3 by distillation under reduced pressure.
- Work-up: Cautiously pour the cooled reaction residue onto crushed ice. This step is highly exothermic and should be performed with extreme care. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8.
- Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **3,6-dichloro-4,5-diethylpyridazine** can be purified by recrystallization or column chromatography on silica gel.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathway involvement of **3,6-Dichloro-4,5-diethylpyridazine**. However, the broader class of substituted pyridazine derivatives has attracted significant interest in medicinal chemistry and agrochemical research.^[4]

General Context for Dichloropyridazines

- **Pharmaceutical Applications:** Dichloropyridazines serve as key intermediates in the synthesis of various biologically active molecules. Their ability to undergo nucleophilic substitution at the chlorine-bearing positions allows for the facile introduction of diverse functionalities, leading to the generation of libraries of compounds for screening against various biological targets.
- **Agrochemical Applications:** Substituted pyridazines have been investigated for their potential as herbicides and pesticides.^[4]

The biological profile of any given dichloropyridazine derivative is highly dependent on the nature and position of its substituents. Therefore, without experimental data, any prediction of the biological activity of **3,6-Dichloro-4,5-diethylpyridazine** would be speculative.

Conclusion

3,6-Dichloro-4,5-diethylpyridazine is a chemical compound with potential as a synthetic intermediate. While direct experimental data on its physicochemical properties and biological activities are scarce, its synthesis can be reasonably extrapolated from established methods for analogous compounds. This guide provides a framework for its preparation and highlights the general reactivity of the dichloropyridazine scaffold. Further experimental investigation is

necessary to fully characterize this compound and explore its potential applications in research and development.

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